1-(1-Methyl-1,2-dihydroacenaphthylen-1-yl)urea
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Overview
Description
1-(1-Methyl-1,2-dihydroacenaphthylen-1-yl)urea is a chemical compound known for its unique structure and properties It is a derivative of acenaphthylene, a polycyclic aromatic hydrocarbon, and contains a urea functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methyl-1,2-dihydroacenaphthylen-1-yl)urea typically involves the reaction of 1-methyl-1,2-dihydroacenaphthylene with isocyanates or urea derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-(1-Methyl-1,2-dihydroacenaphthylen-1-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The urea group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
1-(1-Methyl-1,2-dihydroacenaphthylen-1-yl)urea has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Methyl-1,2-dihydroacenaphthylen-1-yl)urea involves its interaction with specific molecular targets and pathways. The urea group can form hydrogen bonds and other interactions with biological molecules, influencing their function and activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Methyl-1,2-dihydroacenaphthylen-1-yl)amine
- 1-(1-Methyl-1,2-dihydroacenaphthylen-1-yl)alcohol
- 1-(1-Methyl-1,2-dihydroacenaphthylen-1-yl)ketone
Uniqueness
1-(1-Methyl-1,2-dihydroacenaphthylen-1-yl)urea is unique due to its specific structure, which combines the acenaphthylene core with a urea functional group. This combination imparts distinct chemical and physical properties, making it valuable for various applications and differentiating it from other similar compounds.
Properties
CAS No. |
6321-51-3 |
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Molecular Formula |
C14H14N2O |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
(1-methyl-2H-acenaphthylen-1-yl)urea |
InChI |
InChI=1S/C14H14N2O/c1-14(16-13(15)17)8-10-6-2-4-9-5-3-7-11(14)12(9)10/h2-7H,8H2,1H3,(H3,15,16,17) |
InChI Key |
KYXBQJSDQINBIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=CC=CC3=C2C1=CC=C3)NC(=O)N |
Origin of Product |
United States |
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